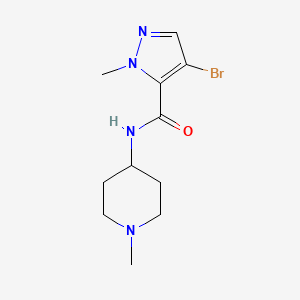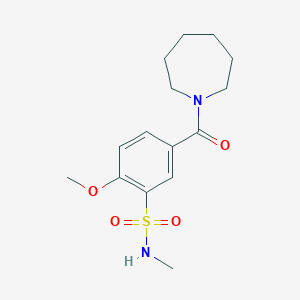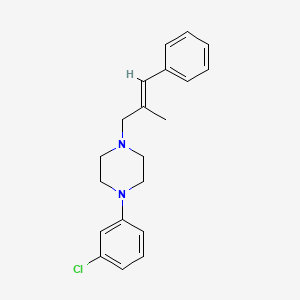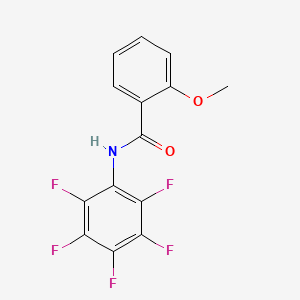
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile
描述
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile, also known as NP-PA, is a chemical compound that belongs to the family of acrylonitriles. NP-PA is a yellow crystalline powder that is used in scientific research for its various biochemical and physiological properties.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile is not fully understood. However, it is believed that this compound interacts with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This compound has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can enhance neurotransmission. Moreover, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.
实验室实验的优点和局限性
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect and quantify. Moreover, it is relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Moreover, it has a relatively short half-life, which can limit its usefulness in long-term experiments.
未来方向
There are several future directions for the use of 2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile in scientific research. One direction is to study the effect of this compound on other enzymes and proteins. Another direction is to study the effect of this compound on the aggregation of other proteins, such as tau protein, which is implicated in Alzheimer's disease. Moreover, it would be interesting to study the effect of this compound on the activity of enzymes and proteins in vivo, in animal models. Finally, it would be useful to develop new derivatives of this compound with improved solubility and half-life, to make it more useful for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that is widely used in scientific research for its various biochemical and physiological properties. It is synthesized by the reaction of 4-nitrobenzaldehyde and 4-propoxybenzaldehyde with malononitrile in the presence of a catalyst. This compound is a fluorescent probe that is used to study the binding of small molecules to proteins, the effect of small molecules on the aggregation of amyloid beta peptides, and the activity of enzymes, such as acetylcholinesterase. This compound has several advantages for lab experiments, such as its fluorescent properties and ease of synthesis, but also has limitations, such as its low solubility and short half-life. There are several future directions for the use of this compound in scientific research, such as studying its effect on other enzymes and proteins, and developing new derivatives with improved properties.
科学研究应用
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile is widely used in scientific research for its various biochemical and physiological properties. It is used as a fluorescent probe to study the binding of small molecules to proteins. This compound is also used to study the effect of small molecules on the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. Moreover, this compound is used to study the effect of small molecules on the activity of enzymes, such as acetylcholinesterase, which is involved in the degradation of acetylcholine in the nervous system.
属性
IUPAC Name |
(Z)-2-(4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-23-18-9-3-14(4-10-18)12-16(13-19)15-5-7-17(8-6-15)20(21)22/h3-10,12H,2,11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYWLBMPUWQRPB-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(4-biphenylyloxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4710056.png)
![5-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4710063.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4710083.png)

![N-(4-butylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4710094.png)
![11-(2-furyl)-10-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4710102.png)
![N-(4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4710113.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4710118.png)

![N-(3,4-dimethoxyphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4710135.png)
![ethyl 4-[5-(2,4-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4710143.png)

![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4710154.png)